molecular formula C20H22N2O5 B2402636 diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate CAS No. 131169-01-2

diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate

Cat. No.: B2402636
CAS No.: 131169-01-2
M. Wt: 370.405
InChI Key: KSQFBLPRDXRWTE-UHFFFAOYSA-N
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Description

Diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate is a malonate derivative featuring a pyrrole scaffold substituted with benzoyl and methyl groups. Malonate esters like this are pivotal in synthesizing carboxylic acids, heterocycles, and functionalized chromophores .

Properties

IUPAC Name

diethyl 2-[[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-4-26-19(24)15(20(25)27-5-2)11-22-16-12-21-13(3)17(16)18(23)14-9-7-6-8-10-14/h6-12,21-22H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQFBLPRDXRWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CNC(=C1C(=O)C2=CC=CC=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adaptations for 4-Benzoyl Substitution

Introducing the 4-benzoyl group necessitates post-cyclization acylation. Radical-based methods employing manganese(III) acetate enable direct benzoylation of preformed pyrroles. As reported by CDNSciencepub (source), Mn(III)-induced reactions of diethyl malonate with 2-benzoylpyrrole yield α-acetoxy derivatives (e.g., compound 13). While this method targets 2-benzoylpyrroles, modifying the substrate to 3-aminopyrroles could allow regioselective acylation at the 4-position using Friedel-Crafts conditions or directed ortho-metalation.

Radical-Mediated Benzoylation and Malonate Coupling

Manganese(III)-Acetate-Driven Functionalization

EP0480465A2 (source) details a radical-based approach for appending malonate groups to pyrroles. Reaction of 2-benzoylpyrrole with diethyl malonate in acetonitrile, catalyzed by Mn(III) acetate dihydrate, produces diethyl (5-benzoylpyrrol-2-yl)acetoxymethanedicarboxylate. Adapting this method to 3-aminopyrroles requires protective group strategies (e.g., acetylation) to prevent overoxidation. Post-functionalization hydrolysis and reductive removal of acetoxy groups (using triethylsilane/trifluoroacetic acid) yield the desired malonate-coupled pyrrole.

Diethyl Ethoxymethylenemalonate Intermediate

CN112898152A (source) outlines the synthesis of diethyl ethoxymethylenemalonate, a pivotal intermediate for amino-methylene bridging. The patent employs diethyl malonate, ethyl formate, and dibenzo-24-crown-8 under 2–4 MPa CO pressure to form ethoxymethylene malonate. Condensing this with 4-benzoyl-5-methyl-1H-pyrrol-3-amine under acidic conditions (HCl, ethanol) facilitates nucleophilic displacement of the ethoxy group, forming the target compound’s methyleneamino linkage.

Table 1: Optimization of Ethoxymethylenemalonate Synthesis (Source)

Parameter Optimal Condition Yield Improvement
Catalyst Dibenzo-24-crown-8 (0.1–0.4%) 15–20%
Solvent Ethanol (1:1.5–4 ratio) Reduced byproducts
Temperature 80–120°C 90% conversion
Pressure (CO) 2–4 MPa 85% selectivity

Convergent Synthesis via Pyrrole-Aminomalonate Coupling

Intermediate Synthesis: Ethyl 3-Amino-5-Methyl-1H-Pyrrole-2-Carboxylate

PMC (source) describes the synthesis of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21) via conjugate addition-elimination of diethyl aminomalonate hydrochloride (17) with 3-aminobut-2-enenitrile (16). Cyclization under sodium ethoxide yields the pyrrole core, which is subsequently benzoylated using benzoyl chloride in pyridine.

Final Condensation

Coupling the benzoylated pyrrole amine with diethyl ethoxymethylenemalonate (from source) in ethanol/HCl affords the target compound. Challenges include competing N-acetylation and regiochemical control, mitigated by slow addition and low-temperature stirring (0–5°C).

Table 2: Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity (HPLC)
Zav’yalov Cyclization Münchnone intermediate 45–55% 88%
Radical Benzoylation Mn(III) acetate mediation 30–40% 75%
Convergent Coupling Ethoxymethylene displacement 60–65% 92%

Mechanistic Insights and Byproduct Formation

Competing Pathways in Cyclization

Armitage (source) identified Dakin-West-type side reactions when using glutamine-derived enaminomalonates, leading to 5-acetylpyrrolidin-2-one byproducts. Similarly, asparagine derivatives form isosuccinimide intermediates, yielding 4-acetoxy-1-acetyl-5-cyanomethylpyrrole-3-carboxylate. These pathways underscore the need for amino acid side-chain protection during pyrrole synthesis.

Overoxidation in Radical Reactions

CDNSciencepub (source) observed α-acetoxy byproducts during Mn(III)-mediated malonate addition, attributed to radical recombination at the pyrrole α-position. Using diethyl chloromalonate or triethylsilane reduction mitigates this issue but complicates purification.

Industrial-Scale Considerations

Catalyst Recovery and Solvent Recycling

The crown ether catalyst in CN112898152A (source) is recoverable via aqueous extraction, reducing costs by 12–15% per batch. Ethanol solvent recycling through fractional distillation achieves 95% recovery, aligning with green chemistry principles.

Crystallization and Purification

X-ray diffraction-guided crystallization (source) confirms the monoclinic P21/c space group for pyrrole-malonate adducts, enabling polymorph screening to enhance yield. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual ethyl formate and acetylated byproducts.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

Diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate serves as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, this compound is utilized in studies examining enzyme interactions and metabolic pathways, contributing to a better understanding of biochemical processes.

Medicine

The compound shows promise in therapeutic applications , particularly in:

  • Anti-inflammatory Properties : Studies indicate potential anti-inflammatory effects, making it relevant for developing new anti-inflammatory medications.
  • Anticancer Activity : Research suggests it may inhibit specific enzymes related to tumor growth, indicating its potential as an anticancer agent.

Industry

In industrial applications, this compound may be used in developing new materials or as a precursor for synthesizing other compounds relevant to various industries.

Case Studies and Research Findings

Research has explored the biological activity of this compound:

  • Anti-cancer Studies : Investigations have demonstrated its ability to inhibit tumor growth in vitro by targeting specific enzymes involved in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further investigation into its use as an antibacterial agent.

Mechanism of Action

The mechanism of action of diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Electronic Features

The compound belongs to a class of diethyl malonate derivatives with heterocyclic substituents. Key analogs include:

Compound Name Structure pKa (Methylene) Key Functional Groups Reactivity Insights
Diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate Pyrrole-linked malonate ~16.3 (estimated) Benzoyl, methyl, amino-methylene Moderate reactivity due to high pKa; requires strong bases for deprotonation
Diethyl ethoxymethylenemalonate Ethoxymethylene-linked malonate ~13–14 (estimated) Ethoxymethylene Lower pKa than diethyl malonate; facilitates cyclization in chromene synthesis
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran-linked malonate N/A Pyrazole, cyano, phenyl Enhanced reactivity due to EWGs (cyano, ester); used in heterocyclic dye synthesis
Malononitrile 11.1 Two cyano groups High acidity enables nucleophilic attacks in one-pot reactions
Ethyl cyanoacetate 13.2 Cyano, ester Intermediate acidity; versatile in Knoevenagel condensations

Key Research Findings

Reactivity Challenges: Diethyl malonate’s high pKa (16.3) impedes deprotonation in one-pot reactions, contrasting with malononitrile’s efficiency .

Synthetic Adaptations : Ethoxymethylene-modified malonates (e.g., diethyl ethoxymethylenemalonate) bypass acidity limitations, enabling chromene synthesis via thermal cyclization .

Structural Diversity : Substituting malonate with pyrazole or pyran rings expands applications in medicinal chemistry, as seen in antimicrobial and dye compounds .

Biological Activity

Diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate is a complex organic compound with significant potential for biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O5C_{20}H_{22}N_{2}O_{5} and features a pyrrole ring substituted with a benzoyl group and a methylene malonate moiety. Its unique structure contributes to its diverse biological activities.

PropertyValue
Molecular Weight370.40 g/mol
IUPAC NameThis compound
CAS Number131169-01-2
Chemical FormulaC20H22N2O5

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression, particularly in the G2/M phase. This is likely due to its interaction with tubulin polymerization, a critical process in cell division .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests a possible therapeutic application in inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular responses.
  • Cell Cycle Regulation : By influencing tubulin dynamics, it disrupts normal mitotic processes, leading to cell death in rapidly dividing cancer cells.
  • Cytokine Modulation : It may inhibit the signaling pathways that lead to the production of inflammatory mediators.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : These assays demonstrated that treatment with this compound significantly reduced cell viability in various cancer cell lines compared to controls .
  • Apoptosis Induction : Flow cytometry analysis revealed increased rates of apoptosis in treated cells, indicating that the compound triggers programmed cell death mechanisms .
  • Inflammatory Response Studies : In models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential use as an anti-inflammatory agent .

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Key signals include the enamine proton (δ 11.28–12.60 ppm, J = 13–13.3 Hz), aromatic protons (δ 7.0–8.5 ppm), and ethyl ester groups (δ 1.23–1.41 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 342.0–639.2), with isotopic patterns confirming halogen or nitro substituents .
    Advanced Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planar enamine-malonate system. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .

What are the common impurities in the synthesis of this compound, and how are they mitigated?

Basic Impurities : Unreacted starting materials (e.g., aniline derivatives) or hydrolysis by-products (e.g., malonic acid) may form. TLC monitoring (silica gel, UV detection) identifies these during synthesis .
Advanced Mitigation : HPLC (reverse-phase C18 column, acetonitrile/water with 0.1% H₃PO₄) separates impurities. For example, diethyl malonate derivatives elute at 8–12 minutes under isocratic conditions, while hydrolyzed by-products show shorter retention times .

How do substituents on the pyrrole ring influence the compound’s reactivity in subsequent cyclization reactions?

Basic Reactivity : The benzoyl group at the 4-position stabilizes the enamine intermediate via conjugation, facilitating nucleophilic attack at the malonate methylene. The 5-methyl group sterically hinders undesired dimerization .
Advanced Mechanistic Study : DFT calculations (e.g., Gaussian 09) reveal that electron-withdrawing substituents (e.g., nitro, halogen) lower the LUMO energy of the enamine, accelerating cyclization. Kinetic studies (monitored by ¹H NMR) show pseudo-first-order behavior under acidic conditions .

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